Cas no 2058395-97-2 (tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate)

Tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate is a versatile organic compound featuring a benzyl group and a pyrrolidin-2-yl moiety. This compound exhibits notable stability and reactivity, making it suitable for various synthetic applications. Its unique structure allows for effective participation in chemical transformations, contributing to the development of novel compounds with diverse applications in pharmaceuticals and materials science.
tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate structure
2058395-97-2 structure
商品名:tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate
CAS番号:2058395-97-2
MF:C17H26N2O3
メガワット:306.399944782257
CID:5998396
PubChem ID:109881370

tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate
    • 2058395-97-2
    • EN300-7238658
    • インチ: 1S/C17H26N2O3/c1-17(2,3)22-16(21)18-10-14-9-15(20)12-19(14)11-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,18,21)
    • InChIKey: IANMVOYFOGJDPR-UHFFFAOYSA-N
    • ほほえんだ: OC1CN(CC2C=CC=CC=2)C(CNC(=O)OC(C)(C)C)C1

計算された属性

  • せいみつぶんしりょう: 306.19434270g/mol
  • どういたいしつりょう: 306.19434270g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 361
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 61.8Ų

tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7238658-0.1g
tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate
2058395-97-2
0.1g
$678.0 2023-05-29
Enamine
EN300-7238658-0.05g
tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate
2058395-97-2
0.05g
$647.0 2023-05-29
Enamine
EN300-7238658-5.0g
tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate
2058395-97-2
5g
$2235.0 2023-05-29
Enamine
EN300-7238658-0.5g
tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate
2058395-97-2
0.5g
$739.0 2023-05-29
Enamine
EN300-7238658-10.0g
tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate
2058395-97-2
10g
$3315.0 2023-05-29
Enamine
EN300-7238658-0.25g
tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate
2058395-97-2
0.25g
$708.0 2023-05-29
Enamine
EN300-7238658-1.0g
tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate
2058395-97-2
1g
$770.0 2023-05-29
Enamine
EN300-7238658-2.5g
tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate
2058395-97-2
2.5g
$1509.0 2023-05-29

tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate 関連文献

tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamateに関する追加情報

Introduction to Tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate (CAS No. 2058395-97-2)

Tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate, identified by the Chemical Abstracts Service Number (CAS No.) 2058395-97-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The unique structural features of this molecule, including its tert-butyl protecting group and the presence of a benzyl-substituted pyrrolidine ring, make it a valuable building block for the development of novel therapeutic agents.

The 1-benzyl-4-hydroxypyrrolidin-2-yl moiety in the molecular structure of this compound introduces a hydroxyl group at the 4-position of the pyrrolidine ring, which can serve as a nucleophilic site for further functionalization. This feature is particularly useful in medicinal chemistry, where such functional groups are often employed in the construction of more complex drug molecules. The tert-butyl carbamate moiety, on the other hand, acts as a protecting group for the hydroxymethyl functionality, ensuring stability during synthetic transformations while allowing for selective deprotection under specific conditions.

In recent years, there has been a growing interest in carbamate-based compounds due to their broad spectrum of biological activities. Studies have demonstrated that carbamates exhibit inhibitory effects on various enzymatic targets, making them promising candidates for the development of drugs targeting metabolic disorders, inflammation, and neurodegenerative diseases. The structural motif present in Tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate aligns well with these trends, as it combines elements known to enhance binding affinity and selectivity.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in various diseases, including cancer. The pyrrolidine ring is a common pharmacophore in kinase inhibitors due to its ability to mimic ATP binding pockets. By incorporating a benzyl-substituted pyrrolidine ring into the molecular framework, this compound offers a scaffold that can be further modified to target specific kinases effectively.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of small molecules with biological targets with remarkable accuracy. Molecular docking studies have been performed using Tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate as a lead compound to identify potential binding sites on kinases. These studies have revealed that the hydroxyl group at the 4-position of the pyrrolidine ring can form hydrogen bonds with key residues in the ATP-binding pocket, while the tert-butyl carbamate moiety can interact with hydrophobic regions of the enzyme surface.

The synthesis of this compound involves multi-step organic transformations, including condensation reactions, nucleophilic substitutions, and protecting group strategies. The use of high-purity starting materials and optimized reaction conditions is essential to ensure high yields and minimal byproduct formation. Modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, have been employed to improve efficiency and scalability.

In addition to its pharmaceutical applications, Tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate has shown promise in material science research. The unique structural features of this compound make it an attractive candidate for developing novel polymers and coatings with enhanced mechanical properties and biodegradability. Researchers have explored its potential use in creating smart materials that can respond to environmental stimuli, such as temperature or pH changes.

The safety profile of this compound is another critical consideration. While carbamates are generally well-tolerated when used appropriately, it is essential to handle them under controlled conditions to minimize exposure risks. Standard laboratory practices should be followed when working with Tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate, including proper ventilation and personal protective equipment (PPE).

Future research directions for this compound include exploring its derivatives with modified substituents to enhance pharmacological properties such as solubility, bioavailability, and metabolic stability. Additionally, studies are underway to investigate its potential role in drug repurposing efforts by screening existing libraries against neglected tropical diseases.

The integration of machine learning algorithms into drug discovery pipelines has revolutionized the way new compounds are identified and optimized. By leveraging large datasets and predictive models, researchers can accelerate the development process significantly. Tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate serves as an excellent example of how computational tools can be used to identify promising lead compounds for further development.

In conclusion,Tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yli)methyl]carbamate (CAS No. 2058395-97-2) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its unique structural features make it an attractive scaffold for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound and its derivatives,Tert-butyl N-[(1-benzylahtyloxyhydroylpyrrolydin - 2 - yli) - methyl ] carbamate, it is poised to play an increasingly important role in advancing chemical biology and drug discovery efforts worldwide.

おすすめ記事

推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD